molecular formula C7H15NO B12817991 3-Isopropyl-3-methoxyazetidine

3-Isopropyl-3-methoxyazetidine

Cat. No.: B12817991
M. Wt: 129.20 g/mol
InChI Key: KIKSUMQHTOKCFZ-UHFFFAOYSA-N
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Description

3-Isopropyl-3-methoxyazetidine is a heterocyclic organic compound that features a four-membered azetidine ring with an isopropyl group and a methoxy group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-3-methoxyazetidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-hydroxyazetidine.

    Alkylation: The hydroxyl group of 3-hydroxyazetidine is alkylated using isopropyl iodide in the presence of a base such as sodium hydride.

    Methoxylation: The resulting intermediate is then treated with methanol and a suitable catalyst to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.

    Catalyst Selection: Using efficient catalysts to enhance the reaction rate and selectivity.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3-methoxyazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

3-Isopropyl-3-methoxyazetidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropyl-3-methoxyazetidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate biological responses.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyazetidine: Lacks the isopropyl group, making it less sterically hindered.

    3-Isopropylazetidine: Lacks the methoxy group, affecting its reactivity and solubility.

Uniqueness

3-Isopropyl-3-methoxyazetidine is unique due to the presence of both the isopropyl and methoxy groups on the azetidine ring

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-methoxy-3-propan-2-ylazetidine

InChI

InChI=1S/C7H15NO/c1-6(2)7(9-3)4-8-5-7/h6,8H,4-5H2,1-3H3

InChI Key

KIKSUMQHTOKCFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CNC1)OC

Origin of Product

United States

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